5,7-Dichloroimidazo[1,2-c]pyrimidine
Overview
Description
Mechanism of Action
Target of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine are as follows :
- High Yes No Yes No No No No -5.29 cm/s
Biochemical Analysis
Biochemical Properties
5,7-Dichloroimidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . This interaction can lead to altered metabolic pathways and changes in the bioavailability of certain compounds. Additionally, this compound has been shown to bind to specific proteins, affecting their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, it can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their activity . For instance, its interaction with CYP1A2 leads to the inhibition of this enzyme, resulting in altered drug metabolism . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways it influences is the pyrimidine synthesis pathway, where it acts as an inhibitor of specific enzymes. This interaction can lead to altered levels of pyrimidine metabolites and changes in metabolic flux. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and kidneys . Within cells, it can interact with transporters that facilitate its uptake and accumulation in specific compartments . These interactions influence the localization and overall bioavailability of this compound, affecting its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can affect metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with formamide, followed by cyclization in the presence of a base such as sodium hydrogencarbonate . The reaction is carried out at elevated temperatures, often around 120°C, under an inert atmosphere for several hours .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-c]pyrimidine derivative .
Scientific Research Applications
5,7-Dichloroimidazo[1,2-c]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroimidazo[1,2-a]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Another related compound with a different ring structure and biological activities.
Uniqueness
5,7-Dichloroimidazo[1,2-c]pyrimidine is unique due to its specific arrangement of chlorine atoms and nitrogen atoms in the ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dichloroimidazo[1,2-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTXTHVMSRFISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677512 | |
Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85989-61-3 | |
Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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